molecular formula C14H17N3O2 B2892750 ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate CAS No. 112960-04-0

ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2892750
CAS No.: 112960-04-0
M. Wt: 259.309
InChI Key: INMYYVYOHPFACQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group at the 4-position, an amino group at the 5-position, and a 3,5-dimethylphenyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate typically involves the condensation of 3,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in various applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the 3,5-dimethylphenyl group, which imparts specific steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for drug discovery and material science .

Properties

IUPAC Name

ethyl 5-amino-1-(3,5-dimethylphenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-19-14(18)12-8-16-17(13(12)15)11-6-9(2)5-10(3)7-11/h5-8H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMYYVYOHPFACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC(=C2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331585
Record name ethyl 5-amino-1-(3,5-dimethylphenyl)pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830141
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

112960-04-0
Record name ethyl 5-amino-1-(3,5-dimethylphenyl)pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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